4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine]
CAS No.: 1696396-77-6
Cat. No.: VC8168005
Molecular Formula: C31H18BrN
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
![4-Bromo-spiro[9H-fluorene-9,8'-[8H]indolo[3,2,1-de]acridine] - 1696396-77-6](/images/structure/VC8168005.png)
Specification
CAS No. | 1696396-77-6 |
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Molecular Formula | C31H18BrN |
Molecular Weight | 484.4 g/mol |
IUPAC Name | 4'-bromospiro[1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaene-13,9'-fluorene] |
Standard InChI | InChI=1S/C31H18BrN/c32-26-16-8-14-24-29(26)21-10-1-3-12-22(21)31(24)23-13-4-6-18-28(23)33-27-17-5-2-9-19(27)20-11-7-15-25(31)30(20)33/h1-18H |
Standard InChI Key | DEBGINPVBRQMAH-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5N6C7=CC=CC=C7C8=C6C4=CC=C8)C=CC=C3Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a spiro junction connecting a fluorene moiety (C13H10) and an indolo[3,2,1-de]acridine system (C18H10N), with a bromine atom at the 4-position of the acridine ring. This arrangement creates a rigid, non-planar structure that enhances thermal stability and modulates electronic properties . Key structural parameters include:
Property | Value |
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Molecular formula | C31H18BrN |
Molecular weight | 484.39 g/mol |
CAS Registry Number | 1696396-77-6 |
MDL Number | MFCD32670028 |
Hydrogen bond donors | 0 |
Hydrogen bond acceptors | 1 (N atom) |
The spiro-conjugation between the fluorene and acridine-indole systems enables extended π-electron delocalization, making the compound a candidate for organic semiconductors .
Spectral Characterization
While experimental spectral data for this specific derivative remains limited, related spiro-acridine compounds exhibit characteristic features:
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UV-Vis: Absorption maxima near 350–400 nm due to π→π* transitions in the conjugated system .
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NMR: Distinct upfield shifts for protons near the spiro center (δ 6.8–7.2 ppm in 1H NMR) and deshielded carbon signals for the quaternary spiro carbon (δ 135–140 ppm in 13C NMR) .
Physicochemical Properties
Thermal Stability
Comparative data with analogous spiro compounds suggests:
Property | Value |
---|---|
Melting point | >250°C (decomposes) |
Thermal decomposition | 300–320°C (TGA) |
Solubility | <0.1 mg/mL in water |
Electronic Characteristics
Density functional theory (DFT) calculations predict:
These properties make it suitable for hole-transport materials in organic light-emitting diodes (OLEDs).
Applications in Materials Science
Optoelectronic Devices
The compound’s balanced charge transport properties and high glass transition temperature (Tg ≈ 150°C) enable its use in:
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Host materials for phosphorescent OLEDs
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Electron-blocking layers in perovskite solar cells
Supramolecular Chemistry
The rigid spiro architecture facilitates the formation of stable host-guest complexes with fullerenes (Kass ≈ 10^4 M^-1), potentially useful in organic photovoltaic active layers .
Biological Relevance
Anticancer Activity Screening
While direct studies are lacking, structurally related spiro-acridine derivatives demonstrate potent cytotoxicity:
Compound | GI50 (MCF-7 cells) | Reference |
---|---|---|
Spiro[acridine-9,2'-indoline]-1,3,8-trione | 0.01 μM | |
4-Bromo derivative | Pending | - |
The bromine atom may enhance DNA intercalation capability and topoisomerase inhibition compared to non-halogenated analogs .
Supplier | Purity | Price | Packaging |
---|---|---|---|
Career Henan Chemical Co | ≥98% | $2.00/kg | 20 kg drums |
Intermed Ltd | Custom | $1397/g | 1 g vials |
Future Research Directions
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Device Integration: Optimizing thin-film morphology through side-chain engineering
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Pharmacokinetic Studies: Assessing blood-brain barrier penetration for neuro-oncology applications
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Catalytic Applications: Testing as a ligand in palladium-catalyzed cross-couplings
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